molecular formula C25H23ClN2O2 B10915532 4-chloro-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

4-chloro-3,5-bis(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole

Cat. No.: B10915532
M. Wt: 418.9 g/mol
InChI Key: UVTMPBCRCHAPIT-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization. One common method involves the reaction of 4-chloro-3-(4-methoxyphenyl)-1-(2-methylbenzyl)-1H-pyrazole with phenyl methyl ether under specific conditions such as controlled temperature and the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms or other substituents can be replaced with different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to various pharmacological effects. For example, it may inhibit certain enzymes involved in pain signaling, thereby exerting analgesic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[4-CHLORO-3-(TRIFLUOROMETHYL)-PHENYL]-4-PIPERIDINOL: Known for its analgesic properties.

    4-((4’-CHLORO-3’-METHYLPHENOXY)METHYL)PHENYLBORONIC ACID: Used in various chemical reactions, including Suzuki–Miyaura coupling.

Uniqueness

4-[4-CHLORO-3-(4-METHOXYPHENYL)-1-(2-METHYLBENZYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClN2O2

Molecular Weight

418.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methoxyphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2O2/c1-17-6-4-5-7-20(17)16-28-25(19-10-14-22(30-3)15-11-19)23(26)24(27-28)18-8-12-21(29-2)13-9-18/h4-15H,16H2,1-3H3

InChI Key

UVTMPBCRCHAPIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=C(C(=N2)C3=CC=C(C=C3)OC)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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